molecular formula C10H12N2O4 B2473901 [Methyl-(3-nitro-benzyl)-amino]-acetic acid CAS No. 1116339-80-0

[Methyl-(3-nitro-benzyl)-amino]-acetic acid

Cat. No.: B2473901
CAS No.: 1116339-80-0
M. Wt: 224.216
InChI Key: OPQDVFBBFUAJMG-UHFFFAOYSA-N
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Description

[Methyl-(3-nitro-benzyl)-amino]-acetic acid is an organic compound that features a benzyl group substituted with a nitro group and an amino group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl-(3-nitro-benzyl)-amino]-acetic acid typically involves multiple steps. One common route starts with the nitration of a benzyl compound to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group. The final step involves the attachment of the amino group to an acetic acid moiety through an amide bond formation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction reactions, followed by purification steps to isolate the desired product. These methods are optimized for yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

[Methyl-(3-nitro-benzyl)-amino]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino group, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

[Methyl-(3-nitro-benzyl)-amino]-acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [Methyl-(3-nitro-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and interact with various biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

[Methyl-(3-nitro-benzyl)-amino]-acetic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[methyl-[(3-nitrophenyl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11(7-10(13)14)6-8-3-2-4-9(5-8)12(15)16/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQDVFBBFUAJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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